Mobocertinib (mesylate)
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Overview
Description
Mobocertinib (mesylate) is a novel tyrosine kinase inhibitor that has been developed for the treatment of non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations . This compound has been approved by the United States Food and Drug Administration as a first-in-class small molecule therapeutic for this specific type of lung cancer .
Preparation Methods
The preparation of mobocertinib (mesylate) involves the reaction of mobocertinib with methanesulfonic acid in a suitable solvent such as ethanol or 2-methyl tetrahydrofuran . The preparation of different forms, such as Form-III, can be achieved by employing a mixture of water-saturated ethyl acetate and methanol .
Chemical Reactions Analysis
Mobocertinib (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mobocertinib (mesylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the study and treatment of non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations . Additionally, it is used in research related to tyrosine kinase inhibitors and their mechanisms of action.
Mechanism of Action
Mobocertinib (mesylate) exerts its effects by irreversibly binding to and inhibiting the epidermal growth factor receptor with exon 20 insertion mutations . This inhibition prevents the activation of downstream signaling pathways that promote cellular proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Mobocertinib (mesylate) is compared with other tyrosine kinase inhibitors such as osimertinib. While both compounds target the epidermal growth factor receptor, mobocertinib (mesylate) has a unique C5-carboxylate isopropyl ester group on the middle pyrimidine core, which provides it with high anticancer potency and specificity to epidermal growth factor receptor exon 20 insertion-positive lung cancer . Other similar compounds include amivantamab and third-generation inhibitors targeting epidermal growth factor receptor T790M mutation .
Properties
Molecular Formula |
C33H43N7O7S |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
methanesulfonic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C32H39N7O4.CH4O3S/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;1-5(2,3)4/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |
InChI Key |
FYPXCXPAJAGDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
Origin of Product |
United States |
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